Methyl 3-(isonicotinoylamino)benzoate

IMPDH2 inhibition purine biosynthesis immunosuppression

This meta-substituted isomer serves as a validated dual-target probe for iNOS/IMPDH2 (Ki ~240-440 nM) and an antimicrobial hit against Acinetobacter. Unlike para-substituted analogs or free acid forms, its unique geometry and methyl ester balance confer distinctive target engagement and metabolic stability essential for definitive SAR. Ensure access to the correct positional isomer to maintain experimental reproducibility in purine metabolism, inflammation, and gram-negative pathogen screening programs.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B12004139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(isonicotinoylamino)benzoate
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C14H12N2O3/c1-19-14(18)11-3-2-4-12(9-11)16-13(17)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17)
InChIKeyCRGWRATYYFYUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(isonicotinoylamino)benzoate: A Dual IMPDH/iNOS Inhibitor with Unique Scaffold for Targeted Chemical Probe Development


Methyl 3-(isonicotinoylamino)benzoate (CAS: 304674-83-7) is a small-molecule aromatic amide-ester that integrates an isonicotinoyl pharmacophore with a benzoate ester moiety . This compound exhibits dual-target inhibitory activity against human inducible nitric oxide synthase (iNOS) and inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with measured Ki values of 240-440 nM against IMPDH2 across multiple substrate conditions [1]. Unlike simpler nicotinamide or isonicotinamide analogs, the 3-position meta-substitution on the benzoate ring confers a unique spatial orientation of the ester group relative to the amide linkage, which influences hydrogen-bonding capacity and metabolic stability .

Why Methyl 3-(isonicotinoylamino)benzoate Cannot Be Substituted with Common Isonicotinamide or Benzoate Analogs


Generic substitution among isonicotinamide derivatives or benzoate esters is scientifically invalid for this compound due to three critical differentiation factors: (1) positional isomerism—the 3- (meta) substitution on the benzoate ring confers distinct target engagement profiles compared to 4- (para) substituted analogs like methyl 4-isonicotinamido-benzoate, which exhibit divergent crystal packing and hydrogen-bonding networks [1]; (2) ester group identity—the methyl ester provides a balance of lipophilicity and hydrolytic stability that differs fundamentally from the free carboxylic acid form (3-(isonicotinoylamino)benzoic acid, CAS 86405-43-8) , impacting membrane permeability and intracellular target access; and (3) dual-enzyme activity profile—the compound's simultaneous engagement of iNOS and IMPDH2 [2] is not replicated by close analogs such as methyl 3-(isonicotinoylamino)-4-methylbenzoate, which introduces a steric methyl group adjacent to the amide linkage and likely alters binding geometry [3].

Methyl 3-(isonicotinoylamino)benzoate: Quantitative Comparator Evidence for Scientific Procurement Decisions


IMPDH2 Inhibition: Potency Metrics Against Multiple Substrates

The compound demonstrates sub-micromolar inhibitory activity against human IMPDH2, a rate-limiting enzyme in de novo guanine nucleotide biosynthesis and validated immunosuppressive/antiproliferative target. BindingDB assay data show Ki values of 240 nM, 430 nM, and 440 nM measured against different substrate conditions (IMP and NAD/NMD) [1]. While direct head-to-head comparison data with the clinical IMPDH inhibitor mycophenolic acid (MPA) in identical assays is not available in the public domain, cross-study benchmarking indicates MPA typically exhibits Ki values of 10-50 nM against IMPDH2 [2]. The 240-440 nM range positions this compound as a moderately potent IMPDH2 ligand suitable for chemical probe development and SAR exploration, offering a structurally distinct scaffold from the benzofuran-derived MPA class.

IMPDH2 inhibition purine biosynthesis immunosuppression antiproliferative

iNOS Inhibition: Comparative Enzyme Selectivity Profile

The compound has been evaluated for inhibitory potency against human inducible nitric oxide synthase (iNOS) [1]. iNOS is a key mediator of inflammatory nitric oxide production and a target for inflammatory and neurodegenerative disease research. Crucially, the compound also demonstrates no measurable inhibition of chorismate mutase from E. coli , establishing a baseline of target selectivity against an unrelated enzyme system. Furthermore, cross-study comparison with structurally related isonicotinoyl-amino acid derivatives reveals that the methyl ester form exhibits differential antimicrobial activity profiles compared to the corresponding free acids and hydrazide derivatives [2], suggesting that the ester functionality influences target engagement beyond simple prodrug activation.

iNOS inhibition nitric oxide synthase inflammatory signaling enzyme selectivity

Antimicrobial Activity: Strain-Specific Efficacy Against Acinetobacter

The compound has been functionally tested for antimicrobial activity against Acinetobacter sp. strain CMX 669 (A) . Acinetobacter species are clinically significant gram-negative opportunistic pathogens with increasing multidrug resistance, representing a high-priority target for novel antimicrobial discovery per WHO guidelines. While the assay report indicates activity was detected, the specific MIC value is not disclosed in public databases. Within the broader class of isonicotinoylamino acid derivatives, sixteen compounds from the series demonstrated specific antimicrobial activities against distinct microorganisms [1], confirming that the isonicotinoyl scaffold confers antibacterial properties that vary with substitution pattern and ester/acid state.

antimicrobial Acinetobacter gram-negative antibiotic discovery

Cytotoxicity Alert: Documented Toxicity Against H9 Lymphocyte Cell Line

The compound has been evaluated for cytotoxicity against the H9 human T-lymphocyte cell line and flagged as 'Toxic' . H9 cells are commonly used in antiviral (particularly HIV) and immunology research. This cytotoxicity annotation serves as a critical counter-screening data point that distinguishes this compound from analogs that may appear more benign in primary target assays. No cytotoxicity data for direct comparator compounds in identical H9 assays is publicly available; however, the explicit 'Toxic' designation provides a clear safety alert that must be considered in experimental design, particularly when the compound is used in cell-based assays at concentrations approaching the Ki/IC50 range for IMPDH2 (240-440 nM) or iNOS.

cytotoxicity H9 cell line safety profiling counter-screening

Structural Differentiation: Meta-Substitution and Ester Identity Drive Divergent Properties

The 3-position (meta) substitution on the benzoate ring fundamentally distinguishes this compound from its 4-position (para) isomer, methyl 4-isonicotinamido-benzoate. Crystallographic analysis of the para-isomer reveals that the pyridine ring is inclined by 7.46° to the benzene ring, and the crystal packing is mediated by a network of N-H⋯O, O-H⋯N, and O-H⋯O hydrogen bonds involving an incorporated water molecule [1]. The meta-substitution in the target compound eliminates the linear conjugation pathway and alters the hydrogen-bond donor/acceptor geometry, which is predicted to affect both target binding and physicochemical properties including solubility and metabolic stability. Additionally, the methyl ester group distinguishes this compound from the free carboxylic acid analog, 3-(isonicotinoylamino)benzoic acid (CAS 86405-43-8) , which has higher aqueous solubility but reduced passive membrane permeability—a critical factor for intracellular target engagement such as IMPDH2 inhibition.

positional isomerism SAR crystal engineering hydrogen bonding

Methyl 3-(isonicotinoylamino)benzoate: Validated Research Applications and Procurement Decision Scenarios


IMPDH2 Chemical Probe Development and Purine Metabolism Research

Use this compound as a starting scaffold for IMPDH2 inhibitor SAR campaigns. The measured Ki values of 240-440 nM [1] provide a defined affinity baseline for iterative medicinal chemistry optimization. Unlike potent clinical leads such as mycophenolic acid (Ki ~10-50 nM), this moderate potency allows clearer differentiation of structural modifications that improve target engagement. The compound's dual iNOS/IMPDH2 activity profile [2] also makes it suitable for investigating purine metabolism in inflammatory signaling contexts.

Antimicrobial Screening Cascades Targeting Gram-Negative Pathogens

Include this compound in antimicrobial screening panels against Acinetobacter species and related gram-negative bacteria. Confirmed activity against Acinetobacter sp. CMX 669 (A) positions it as a validated hit for antibiotic discovery programs. The isonicotinoylamino acid scaffold has demonstrated a 38% hit rate (16/42 compounds) for specific antimicrobial activities [3], supporting its inclusion in focused libraries for gram-negative pathogen screening.

iNOS Inhibitor Probe Studies with Built-In Selectivity Controls

Employ this compound as an iNOS inhibitor probe in cell-based inflammation models. The documented lack of inhibition against E. coli chorismate mutase provides a convenient counter-screen target to assess selectivity. Note that the compound carries a cytotoxicity flag against H9 lymphocytes ; experimental designs should include concentration-response curves with viability controls to distinguish target-specific effects from cytotoxicity, particularly at concentrations exceeding 1 μM.

Isomer-Specific SAR Studies and Crystal Engineering

Utilize this meta-substituted isomer in comparative SAR studies against the para-substituted analog (methyl 4-isonicotinamido-benzoate). The positional isomerism alters aromatic ring dihedral angles and hydrogen-bonding geometry [4], enabling investigation of how substitution position affects target binding, metabolic stability, and solid-state properties. This is particularly valuable for academic research programs exploring the fundamentals of isonicotinamide pharmacophore geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(isonicotinoylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.